

Application Notes and Protocols for Establishing the ID-8 Orthotopic Mouse Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ID-8

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These application notes provide a comprehensive guide to establishing and utilizing the **ID-8** orthotopic mouse model, a syngeneic model for epithelial ovarian cancer. This model is instrumental for preclinical studies, particularly in the field of immuno-oncology.

Introduction

The **ID-8** cell line, derived from spontaneous malignant transformation of C57BL/6 mouse ovarian surface epithelial cells, is a valuable tool for ovarian cancer research.[1][2] When injected into the ovarian bursa of immunocompetent C57BL/6 mice, these cells develop into tumors that recapitulate many features of human epithelial ovarian cancer, including primary tumor formation, ascites, and peritoneal metastasis.[3] This orthotopic model provides a physiologically relevant microenvironment to study tumor progression and evaluate novel therapeutic strategies.[4]

Cell Line and Culture

The **ID-8** cell line is the cornerstone of this model. For in vivo imaging, a luciferase-expressing variant, such as ID8-Luc, is commonly used.[1]

Protocol: **ID-8** Cell Culture

- Media Preparation: Culture **ID-8** cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution. [\[5\]](#)
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[\[5\]](#)[\[6\]](#)
- Passaging: Subculture cells when they reach 80-90% confluency.
 - Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
 - Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
 - Neutralize the trypsin with complete culture medium.
 - Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks.
- Cell Authentication: Regularly authenticate the cell line using Short Tandem Repeat (STR) profiling to prevent cross-contamination.[\[7\]](#)
- Mycoplasma Testing: Routinely test for mycoplasma contamination.

Orthotopic Tumor Model Establishment

The establishment of the **ID-8** orthotopic model is achieved via intrabursal injection, a surgical procedure that requires precision and aseptic technique.[\[8\]](#)

Protocol: Intrabursal Injection

- Animal Preparation:
 - Use 6- to 8-week-old female C57BL/6 mice.[\[9\]](#)
 - Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., ketamine/xylazine). [\[8\]](#)
 - Shave and sterilize the surgical area on the left flank.

- Surgical Procedure:
 - Make a small incision (approximately 5 mm) through the skin and underlying muscle layer to expose the peritoneal cavity.[\[10\]](#)
 - Gently locate and exteriorize the ovarian fat pad, bringing the ovary and the surrounding bursa into view.[\[8\]](#)[\[10\]](#)
 - Under a dissecting microscope, carefully lift the bursa with fine forceps.[\[10\]](#)
- Cell Injection:
 - Prepare a single-cell suspension of **ID-8** cells in sterile PBS or Matrigel at the desired concentration (e.g., 1×10^6 cells in 10 μ L).[\[10\]](#)
 - Using a 30-gauge needle attached to a Hamilton syringe, slowly inject the cell suspension into the space between the ovary and the bursa.[\[8\]](#)[\[10\]](#)[\[11\]](#) The bursa should appear slightly distended.[\[11\]](#)
 - Carefully withdraw the needle to prevent leakage.
- Closure and Post-Operative Care:
 - Return the ovary to the peritoneal cavity.
 - Close the muscle and skin layers with sutures or surgical clips.
 - Provide post-operative analgesia and monitor the mice for recovery.

Tumor Growth and Monitoring

Tumor development can be monitored non-invasively using bioluminescence imaging (BLI) for luciferase-expressing cells.

Protocol: Bioluminescence Imaging (BLI)

- Substrate Preparation: Prepare a sterile solution of D-luciferin in PBS.

- Animal Preparation: Anesthetize the tumor-bearing mice with isoflurane.[12]
- Substrate Injection: Intraperitoneally inject the D-luciferin solution (typically 150 mg/kg).[12]
- Imaging: After approximately 10-15 minutes, place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images.[8][12] The signal intensity (photons/second) correlates with tumor burden.[13]
- Longitudinal Monitoring: Repeat imaging at regular intervals (e.g., weekly) to track tumor growth.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data obtained from the **ID-8** orthotopic model.

Table 1: Tumor Growth and Survival

Parameter	Value	Reference
Initial Tumor Detection (BLI)	1-2 weeks post-injection	[14][15]
Median Survival (1x10 ⁷ cells)	35-40 days	[1]
Ascites Development	~12 weeks post-implantation	[3]
Primary Tumor Weight (16 weeks)	Up to 12-fold increase vs. control	[3]

Table 2: Metastatic Profile (12 weeks post-implantation)

Organ	Metastasis Observed	Reference
Omentum	Yes	[3]
Liver	Yes	
Spleen	Yes	
Diaphragm	Yes	
Colon	Yes	
Stomach	Yes	[16]
Kidney	Yes	

Table 3: Ascites Immune Profile

Immune Cell Type	Presence	Reference
CD45+ Leukocytes	Yes	[1]
CD4+ T cells	Yes	
CD8+ T cells	Yes	
Regulatory T cells (Tregs)	Yes	
Myeloid-Derived Suppressor Cells (MDSCs)	Yes	
Tumor-Associated Macrophages (TAMs)	Yes	

Experimental Protocols for Downstream Analysis

Protocol: Histological Analysis

- **Tissue Collection:** At the experimental endpoint, euthanize the mice and carefully dissect the primary ovarian tumor and any metastatic lesions.
- **Fixation:** Fix the tissues in 10% neutral-buffered formalin for 24-48 hours.

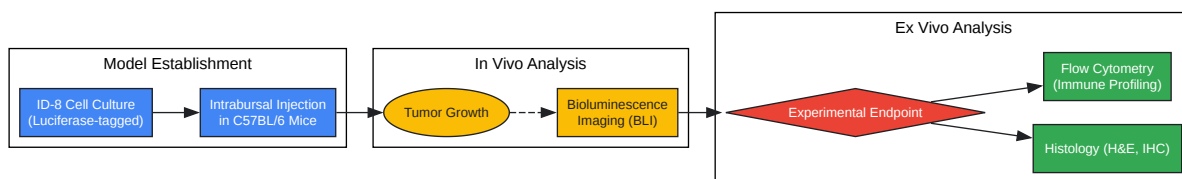
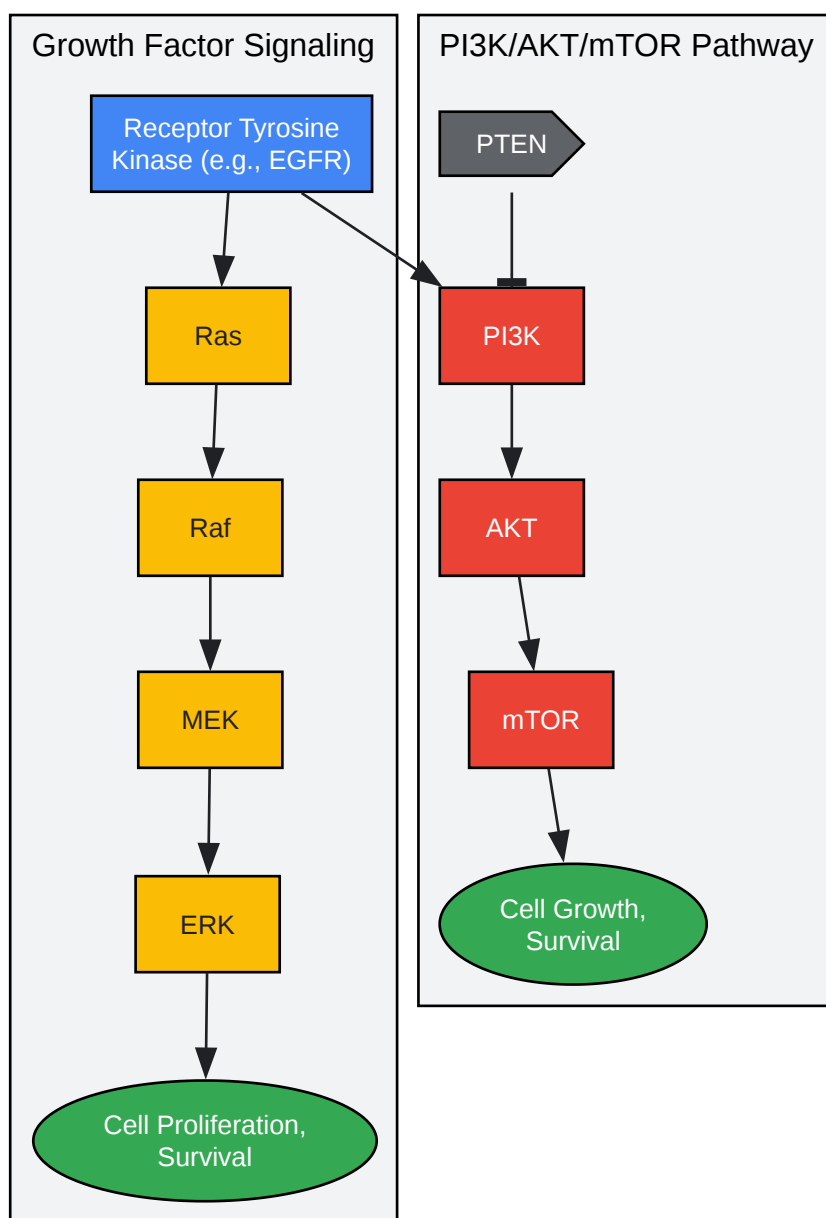
- **Processing and Embedding:** Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
- **Sectioning:** Cut 4-5 μm thick sections using a microtome.
- **Staining:**
 - **Hematoxylin and Eosin (H&E):** For general morphology assessment.
 - **Immunohistochemistry (IHC):** To detect specific protein markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages).

Protocol: Immune Cell Profiling by Flow Cytometry

- **Sample Preparation:**
 - **Ascites:** Collect ascitic fluid and centrifuge to pellet the cells.
 - **Tumor:** Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
 - **Spleen/Lymph Nodes:** Mechanically dissociate the tissues to create a single-cell suspension.
- **Red Blood Cell Lysis:** Treat the cell suspensions with a lysis buffer to remove red blood cells.
- **Antibody Staining:** Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers of interest.
- **Data Acquisition:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Use appropriate software to gate on cell populations and quantify their frequencies and phenotypes.

Visualizations

Signaling Pathways in Ovarian Cancer



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References

- 1. labcorp.com [labcorp.com]
- 2. Assessment of Ovarian Tumor Growth in Wild-Type and Lumican-Deficient Mice: Insights Using Infrared Spectral Imaging, Histopathology, and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Evaluation of Pre-clinical Suitability of a Syngeneic Orthotopic Mouse Ovarian Cancer Model | Anticancer Research [ar.iarjournals.org]
- 4. Mouse models of epithelial ovarian cancer for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Ovarian Epithelial Carcinoma Cell Line-ID8-Luc - BioVenic [biovenic.com]
- 6. Mouse Ovarian Epithelial Carcinoma Cell Line-ID8-OVA - BioVenic [biovenic.com]
- 7. Cell culture - Wikipedia [en.wikipedia.org]
- 8. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Immunocompetent, Orthotopic Mouse Model of Epithelial Ovarian Cancer Utilizing Tissue Engineered Tumor Cell Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer [jove.com]
- 12. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The dark side of ID8-Luc2: pitfalls for luciferase tagged murine models for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preservation of tumor-host immune interactions with luciferase-tagged imaging in a murine model of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Establishing the ID-8 Orthotopic Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674368#how-to-establish-id-8-orthotopic-mouse-model]

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